molecular formula C22H22N4O2S B5099598 6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B5099598
M. Wt: 406.5 g/mol
InChI Key: BXSJWENNTJUSGK-UHFFFAOYSA-N
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Description

6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allyloxyphenyl group and a propylsulfanyl group attached to a dihydrotriazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Allyloxyphenyl Intermediate: The allyloxyphenyl group is synthesized by reacting 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Propylsulfanyl Intermediate: The propylsulfanyl group is introduced by reacting 3-mercaptopropionic acid with propyl bromide in the presence of a base.

    Cyclization to Form the Triazino-Benzoxazepine Core: The allyloxyphenyl and propylsulfanyl intermediates are then reacted with a suitable triazine precursor under acidic or basic conditions to form the triazino-benzoxazepine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazine ring or the sulfanyl group.

    Substitution: The allyloxy and propylsulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols; electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives, reduced sulfanyl derivatives.

    Substitution: Substituted allyloxy and propylsulfanyl derivatives.

Scientific Research Applications

6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Interact with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(METHOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
  • 6-[4-(ETHOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
  • 6-[4-(BUTYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Uniqueness

6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy, ethoxy, and butyloxy analogs. The allyloxy group enhances the compound’s ability to undergo specific chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(4-prop-2-enoxyphenyl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-13-27-16-11-9-15(10-12-16)20-23-18-8-6-5-7-17(18)19-21(28-20)24-22(26-25-19)29-14-4-2/h3,5-12,20,23H,1,4,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSJWENNTJUSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OCC=C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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